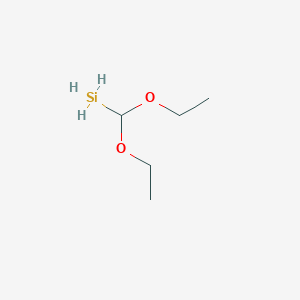

(Diethoxymethyl)silane

Description

Contextualization within Organosilicon Compound Classes

Organosilicon compounds are a diverse family of chemical compounds that bridge the gap between organic and inorganic chemistry. solubilityofthings.com (Diethoxymethyl)silane specifically falls into the category of alkoxysilanes due to the presence of its two ethoxy groups. chemicalbook.com It is further classified as a hydrosilane because of the silicon-hydrogen (Si-H) bond, a key feature that dictates much of its reactivity. chemicalbook.com

The presence of both hydrolyzable ethoxy groups and a reactive Si-H bond makes this compound a bifunctional reagent. This dual functionality allows it to participate in a variety of chemical transformations, distinguishing it from other organosilanes that may only possess one type of reactive site. For instance, it differs from tetraalkoxysilanes, which lack the reactive Si-H bond, and from silanes that only have organic substituents and a Si-H bond without the hydrolyzable alkoxy groups.

Table 1: Classification of this compound

| Classification | Basis for Classification |

| Organosilicon Compound | Presence of a silicon-carbon bond. ontosight.aisolubilityofthings.com |

| Organosilane | A silicon-based compound with organic groups. ontosight.ai |

| Alkoxysilane | Contains one or more alkoxy (-OR) groups attached to silicon. chemicalbook.com |

| Hydrosilane | Contains a silicon-hydrogen (Si-H) bond. chemicalbook.com |

| Dialkoxysilane | Specifically contains two alkoxy groups. chemicalbook.com |

Research Significance and Academic Trajectory of this compound

The academic interest in this compound stems from its utility as a versatile reagent in organic synthesis and materials science. Its trajectory in research has seen its application in several key areas. Historically, hydrosilanes have been recognized for their role in reduction reactions and hydrosilylation processes.

More recent research has expanded its applications. For example, it is used in the preparation of other organosilicon compounds, such as N,N'-methylsilanediyl-bis-phthalimide. chemicalbook.com Furthermore, its derivatives have found utility in advanced materials. A notable example is the use of related aminofunctional diethoxymethylsilanes, like (3-aminopropyl)diethoxymethylsilane (APDEMS), as coupling agents to modify the surface of materials like zeolites for use in mixed matrix membranes for gas separation. researchgate.net This modification improves the interface between the polymer and the inorganic filler. researchgate.net Similarly, derivatives are used to create functionalized aerogels with applications in thermal insulation and sensors. sigmaaldrich.comsigmaaldrich.com

Fundamental Reactivity Motifs Driving Research Interests

The research interest in this compound is primarily driven by two fundamental reactivity motifs originating from its distinct functional groups: the silicon-hydrogen bond and the diethoxy groups.

The Si-H bond is the source of its reducing capabilities. This compound is employed as a reagent for the selective reduction of carbonyl compounds. chemicalbook.com It also participates in hydrosilylation reactions, which involve the addition of the Si-H bond across a multiple bond, such as in alkenes. chemicalbook.comthieme-connect.de This reaction is a cornerstone of organosilicon chemistry, enabling the formation of new carbon-silicon bonds and the synthesis of a wide array of functionalized silanes.

The diethoxy groups are susceptible to hydrolysis. In the presence of water, these groups can be replaced by hydroxyl groups, forming silanols (Si-OH). vulcanchem.comcymitquimica.com These silanol (B1196071) intermediates are highly reactive and can undergo condensation to form stable siloxane bonds (Si-O-Si). vulcanchem.com This hydrolysis and condensation sequence is fundamental to the use of this compound and its derivatives as cross-linking agents and in the formation of silicone polymers and networks. cymitquimica.com The ability to form covalent bonds with hydroxyl-bearing surfaces also underpins its application as a surface modifier and adhesion promoter. vulcanchem.com

The combination of these reactivity motifs allows for complex, multi-step synthetic strategies, such as tandem reductive aldol (B89426) reactions and rhodium-catalyzed silylcarbocyclization. chemicalbook.com This versatility continues to fuel research into the applications of this compound in both fundamental organic synthesis and applied materials science.

Table 2: Key Reactions of this compound

| Reaction Type | Description |

| Hydrosilylation | Addition of the Si-H bond across unsaturated bonds (e.g., alkenes). chemicalbook.com |

| Reduction | Selective reduction of functional groups like carbonyls. chemicalbook.com |

| Hydrolysis | Reaction of ethoxy groups with water to form silanols. vulcanchem.comcymitquimica.com |

| Condensation | Reaction of silanols to form siloxane bonds. vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

diethoxymethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2,8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBQQQJUOYRZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethoxymethyl Silane

Classical and Established Synthetic Routes

The foundational methods for synthesizing (Diethoxymethyl)silane rely on well-established reactions in organosilicon chemistry, primarily involving the formation of silicon-oxygen bonds from halogenated or hydride-functional precursors.

The most conventional route to this compound is the alcoholysis of a corresponding methylchlorosilane with ethanol (B145695). This nucleophilic substitution reaction involves the replacement of chlorine atoms on the silicon center with ethoxy groups. The primary starting materials are typically Dichloromethylsilane (CH₃SiHCl₂) or Trichloromethylsilane (CH₃SiCl₃).

The reaction with Dichloromethylsilane proceeds as follows: CH₃SiHCl₂ + 2 C₂H₅OH → CH₃SiH(OC₂H₅)₂ + 2 HCl

A base, such as pyridine (B92270) or another amine, is often required to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. Alternatively, the reaction can be catalyzed by an acid, such as hydrochloric acid. innospk.com The synthesis typically involves the reaction of methyltrichlorosilane (B1216827) with ethanol under anhydrous conditions to prevent unwanted side reactions.

A detailed experimental protocol for a related compound, diethoxymethyl-3,3,3-trifluoropropylsilane, illustrates the typical conditions. The synthesis involves the slow addition of absolute ethanol to the dichlorosilane (B8785471) precursor. dtic.mil An initial reaction mixture might contain monoethoxylated and the desired diethoxylated product. To drive the reaction to completion, the mixture is heated (e.g., to 80-90°C) until the intermediate is fully converted. dtic.mil The final product is then isolated and purified by fractional distillation. dtic.mil

A more modern and atom-economical approach involves the direct dehydrogenative coupling of a hydrosilane, such as methylsilane (CH₃SiH₃), with ethanol. This method forms the desired Si-O bond while releasing molecular hydrogen as the only byproduct, presenting a greener alternative to routes that use chlorosilanes. mdpi.comresearchgate.net

The general reaction is: CH₃SiH₃ + 2 C₂H₅OH → CH₃SiH(OC₂H₅)₂ + 2 H₂

This reaction is thermodynamically favorable due to the formation of strong Si-O bonds but requires a catalyst to proceed at a practical rate. csic.es A variety of catalytic systems have been developed for this transformation, including those based on transition metals like ruthenium and iridium, as well as metal-free promoters. mdpi.comresearchgate.netcsic.esnih.gov For instance, sodium tri(sec-butyl)borohydride has been shown to effectively promote this coupling under mild, solvent-free conditions, yielding alkoxysilanes in good yields. mdpi.com The reaction is often conducted at room temperature and can be highly efficient, with some catalytic systems achieving quantitative yields in minutes with low catalyst loading. nih.gov

The direct synthesis, a variation of the Müller-Rochow process, provides a pathway to alkoxysilanes directly from elemental silicon and an alcohol, bypassing the need for pre-synthesized chlorosilanes or hydrosilanes. mdpi.com In this process, metallurgical-grade silicon reacts with ethanol vapor at elevated temperatures (e.g., 280°C) in the presence of a copper catalyst, typically copper(I) chloride. mdpi.com

Si + C₂H₅OH (in excess) --(Cu catalyst, ~280°C)--> CH₃SiH(OC₂H₅)₂ + other products

The reaction mechanism is believed to involve the formation of active silylene species on the copper-rich silicon surface. mdpi.com While this process can produce a mixture of alkoxysilanes, including triethoxysilane (B36694) and tetraethoxysilane, conditions can be optimized to favor the formation of the desired product. mdpi.com For example, carrying out the reaction in a high-boiling siloxane liquid at atmospheric pressure can yield triethoxysilane as the major product, which can be subsequently processed. mdpi.com

Catalytic Approaches in this compound Synthesis

Catalysis is integral to the efficiency and selectivity of most modern synthetic routes for this compound. The choice of catalyst depends heavily on the chosen synthetic pathway.

| Synthetic Route | Catalyst Type | Examples | Key Features |

| Alcoholysis of Halosilanes | Acid Catalysts | Hydrochloric Acid (HCl) | Promotes nucleophilic substitution. innospk.com |

| Dehydrogenative Coupling | Transition Metal Complexes | [Ru(p-cym)(Cl)₂(NHC)], Iridium(I) Complexes | High activity and selectivity at low temperatures. researchgate.netnih.gov |

| Main Group Promoters | Sodium tri(sec-butyl)borohydride | Effective, metal-free option for Si-O coupling. mdpi.com | |

| Direct Synthesis (from Si) | Copper-based Catalysts | Copper(I) Chloride (CuCl) | Essential for activating elemental silicon in the high-temperature process. mdpi.com |

| Mechanocatalysis | Brass (from milling) | Abrasion during ball milling creates an active catalytic surface on silicon. researchgate.net | |

| Direct Synthesis (from SiO₂) | Base Catalysts | Potassium Hydroxide (B78521) (KOH) | Catalyzes the depolymerization of silica (B1680970) in the presence of alcohol. nih.gov |

For dehydrogenative coupling, complexes of ruthenium and iridium are particularly effective, enabling the reaction to proceed rapidly at or near room temperature. researchgate.netcsic.es Wilkinson's catalyst, [Rh(PPh₃)₃Cl], has also been studied for the dehydrocoupling of silanes. researchgate.net For the direct synthesis from silicon, copper remains the industry standard, facilitating the reaction at high temperatures. mdpi.com In greener variations like mechanochemical synthesis, the catalyst (e.g., brass from the abrasion of milling equipment) is generated in situ, simplifying the process. researchgate.net

Industrial Scale Synthesis and Purity Enhancement Strategies

On an industrial scale, the synthesis of this compound requires robust and scalable processes that deliver high purity products. The classical alcoholysis of chlorosilanes and the direct synthesis from elemental silicon are the most established industrial methods.

Regardless of the synthetic route, purification is a critical final step. Fractional distillation is the primary technique used to isolate this compound from a mixture of reactants, solvents, catalysts, and by-products such as mono- and tri-substituted silanes. innospk.com High-efficiency distillation columns, such as spinning-band columns, are employed to separate compounds with close boiling points, ensuring high purity of the final product. dtic.mil Industrial processes may incorporate continuous reaction and separation steps to improve throughput and efficiency. For example, a process for a related methoxysilane (B1618054) involves continuously separating the reaction mixture, collecting the desired product, and recycling lower-boiling substances back into the reactor.

The purity of the final product is crucial for its subsequent applications. For instance, in the production of high-performance polymers or in its use as a chemical reagent, purities of 97% or higher are often required.

Green Chemistry Considerations in this compound Production

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several strategies for synthesizing this compound align with the principles of green chemistry by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

Atom Economy and Waste Reduction : The dehydrogenative coupling of methylsilane and ethanol (Section 2.1.2) is a prime example of a green synthetic route. It boasts high atom economy, as the only byproduct is hydrogen gas, which can potentially be captured and used. mdpi.com This contrasts sharply with the alcoholysis of chlorosilanes (Section 2.1.1), which generates stoichiometric amounts of corrosive HCl waste that requires neutralization and disposal.

Chlorine-Free Synthesis : The direct synthesis from elemental silicon and ethanol (Section 2.1.3) is considered a "chlorine-free" technology. mdpi.com By avoiding chlorosilanes as starting materials, it eliminates the production of chloride-containing waste streams, a significant environmental benefit over traditional methods. mdpi.com

Energy Efficiency and Milder Conditions : Recent innovations focus on lowering the energy input required for synthesis. Mechanochemical methods, which use mechanical force via ball milling to drive the direct reaction between silicon and ethanol, can proceed at near-room temperature. researchgate.net This approach avoids the high temperatures (200-300 °C) of the conventional direct process, significantly reducing energy consumption. researchgate.net

Alternative Feedstocks : Research into using silica (SiO₂), the most abundant silicon compound on Earth, as a starting material represents a potential long-term sustainable pathway. nih.gov This method, which uses base-catalyzed depolymerization of silica in the presence of alcohols, could reduce the reliance on energy-intensive metallurgical silicon production. nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations of Diethoxymethyl Silane

Hydrosilylation Reactions Involving (Diethoxymethyl)silane

This compound serves as a versatile reagent in hydrosilylation reactions, a fundamental process in organosilicon chemistry for the formation of silicon-carbon bonds. This process involves the addition of the Si-H bond across various unsaturated functionalities.

Stereoselective and Regioselective Additions to Unsaturated Bonds (C=C, C≡C, C=O, C=N)

The addition of this compound to carbon-carbon double bonds (C=C) in alkenes can exhibit high regioselectivity. For instance, nickel-catalyzed hydrosilylation of terminal alkenes often results in anti-Markovnikov addition, yielding the terminal alkylsilane. researchgate.netnih.gov Specifically, nickel-pincer complexes have been shown to effectively catalyze the hydrosilylation of styrene (B11656) derivatives to provide Markovnikov products, while aliphatic alkenes yield anti-Markovnikov products. bohrium.com Cobalt complexes have also been utilized, demonstrating anti-Markovnikov selectivity in the hydrosilylation of terminal alkenes. illinois.edu In the context of internal alkenes, certain nickel nanoparticle catalysts can facilitate a tandem isomerization-hydrosilylation process to also furnish terminal alkylsilanes.

For carbon-carbon triple bonds (C≡C) in alkynes, ruthenium catalysts have been employed to achieve high regio- and stereoselectivity. The hydrosilylation of internal thioalkynes using a cationic ruthenium catalyst can proceed with excellent α-regioselectivity and syn-stereoselectivity. nih.gov Platinum catalysts are also effective for the hydrosilylation of alkynes, though the selectivity can be influenced by the specific catalyst and reaction conditions. thieme-connect.com

The hydrosilylation of carbon-oxygen double bonds (C=O) in aldehydes and ketones using this compound is a common method for the reduction of these functionalities to the corresponding silyl (B83357) ethers. Various catalytic systems, including those based on rhenium and iridium, can effectively promote this transformation. encyclopedia.pubnih.gov The reaction is typically chemoselective, with the C=O bond being reduced in the presence of other functional groups. Similarly, carbon-nitrogen double bonds (C=N) in imines can undergo hydrosilylation to produce silylated amines. Theoretical studies on rhenium-catalyzed hydrosilylation of C=N bonds suggest that the reaction can proceed through different mechanistic pathways. nih.gov

A summary of representative stereoselective and regioselective hydrosilylation reactions is presented in the interactive table below.

| Unsaturated Bond | Substrate Example | Catalyst System | Major Product | Selectivity |

| C=C (Alkene) | Terminal Alkene | Nickel/α-Diimine Ligand | Terminal Alkylsilane | Anti-Markovnikov |

| C=C (Alkene) | Styrene Derivative | Nickel-Pincer Complex | Branched Alkylsilane | Markovnikov |

| C=C (Alkene) | Aliphatic Alkene | Nickel-Pincer Complex | Linear Alkylsilane | Anti-Markovnikov |

| C≡C (Alkyne) | Internal Thioalkyne | Cationic Ruthenium | α-Vinylsilane | syn-addition |

| C=O (Ketone) | Acetophenone | Iridium-POCOP Complex | Silyl Ether | High |

| C=N (Imine) | N-Benzylidenemethylamine | Rhenium Complex | Silylated Amine | High |

Catalytic Systems for Hydrosilylation (e.g., Rhodium, Nickel, Cobalt, Indium)

A diverse array of transition metal catalysts are effective for the hydrosilylation of unsaturated bonds with this compound.

Rhodium: Rhodium complexes are particularly noted for their role in silylcarbocyclization (SiCaC) reactions of enynes. nih.gov Catalysts such as Rh(acac)(CO)₂, Rh₄(CO)₁₂, and Rh₂Co₂(CO)₁₂ have been successfully employed. nih.gov These catalysts promote the cyclization of 1,6-enynes with this compound to form functionalized cyclopentanes. nih.gov Mechanistic studies on rhodium-catalyzed enantioselective silylation of C-H bonds have identified rhodium silyl dihydride and rhodium norbornyl complexes as key intermediates. researchgate.net

Nickel: Nickel-based catalysts have emerged as a cost-effective alternative to precious metal catalysts. bohrium.com Nickel(II) complexes with α-diimine ligands show high activity and anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes with tertiary silanes. princeton.eduprinceton.edu Nickel-pincer complexes are also effective and can exhibit tunable regioselectivity based on the substrate. bohrium.com Furthermore, nickel nanoparticles have been developed as efficient catalysts for the hydrosilylation of unactivated alkenes. nih.gov

Cobalt: Cobalt catalysts, particularly those with pincer-type ligands, are effective for the hydrosilylation of various unsaturated bonds. researchgate.net Cobalt(I)-dinitrogen complexes have demonstrated high chemoselectivity in the anti-Markovnikov hydrosilylation of terminal alkenes bearing a range of functional groups. illinois.edu Cobalt-catalyzed systems can also be employed for the hydrosilylation of ketones. researchgate.net

Indium: While less common, indium-based catalysts have also been explored for hydrosilylation reactions.

The choice of catalyst and ligand system is crucial in determining the outcome of the reaction, influencing factors such as yield, regioselectivity, and stereoselectivity. The following table provides an overview of various catalytic systems used in the hydrosilylation with silanes.

| Catalyst Metal | Ligand/Precursor Example | Unsaturated Substrate | Key Features |

| Rhodium | Rh(acac)(CO)₂ | Enynes | Silylcarbocyclization |

| Nickel | α-Diimine | Terminal Alkenes | High activity, Anti-Markovnikov selectivity |

| Cobalt | Pincer Ligands | Ketones, Alkenes | Chemoselective, Earth-abundant |

| Ruthenium | [Cp*Ru(MeCN)₃]⁺ | Thioalkynes | High regio- and stereoselectivity |

Mechanistic Pathways of Si-H Bond Addition (e.g., Silylcarbocyclization, Hydride Transfer)

The mechanism of Si-H bond addition in hydrosilylation reactions is complex and can vary depending on the catalyst, substrate, and reaction conditions.

One significant mechanistic pathway involving this compound is silylcarbocyclization (SiCaC) . In rhodium-catalyzed reactions of 1,6-enynes, the proposed mechanism involves the oxidative addition of the silane (B1218182) to the rhodium center, followed by insertion of the alkyne and then the alkene into the Rh-Si or Rh-H bond, culminating in reductive elimination to form the cyclized product. nih.gov

Hydride transfer is another fundamental mechanistic step in many reductions using hydrosilanes. In the presence of a strong acid, this compound can act as a hydride donor to carbocations. mdma.chrsc.org This process is believed to proceed via the formation of a transient silicenium ion. uni-muenchen.de The restructuring of polyhydromethylsiloxanes catalyzed by tris(pentafluorophenyl)borane (B72294) also occurs through a silicon-to-silicon hydride ion transfer. mdpi.com In some rhenium-catalyzed hydrosilylations of carbonyls, an ionic outer-sphere mechanism is proposed, which involves the activation of the Si-H bond followed by a nucleophilic attack of the substrate on the silicon center, leading to heterolytic cleavage of the Si-H bond and subsequent hydride transfer from the metal center. encyclopedia.pub

The classical Chalk-Harrod mechanism is often invoked for platinum-catalyzed hydrosilylation. This mechanism involves:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the unsaturated substrate.

Insertion of the substrate into the metal-hydride bond.

Reductive elimination of the product.

A modified Chalk-Harrod mechanism suggests insertion of the substrate into the metal-silicon bond. For nickel-catalyzed hydrosilylation with α-diimine ligands, a distinct mechanism is proposed where the turnover-limiting step is the C-Si bond formation following a fast and reversible alkene insertion into a nickel-hydride species. princeton.eduprinceton.edu

Hydrolytic Polycondensation of this compound

The hydrolytic polycondensation of this compound is a key process for the synthesis of polysiloxanes, particularly polymethylhydrosiloxanes (PMHS), which are valuable for their reactive Si-H bonds.

Formation of Silanol (B1196071) Intermediates and Siloxane Networks

The polycondensation process is initiated by the hydrolysis of the ethoxy groups of this compound to form reactive silanol intermediates (Si-OH). researchgate.netuni-wuppertal.de This reaction is followed by condensation of these silanols, either with other silanols (homocondensation) or with remaining ethoxy groups (heterocondensation), to form siloxane (Si-O-Si) bonds and build up the polymer network. uni-wuppertal.deinstras.com

The structure of the resulting polysiloxane can be linear, cyclic, or a more complex branched network, depending on the reaction conditions. researchgate.net A crucial aspect in the polycondensation of this compound is the preservation of the labile Si-H bond, which can be sensitive to acidic and basic conditions. researchgate.netresearchgate.net Studies have shown that under specific conditions, such as in water under pressure without organic solvents, the hydrolytic polycondensation can proceed with 100% conversion of the monomer and complete preservation of the hydrosilyl groups, leading to the selective formation of linear methylsiloxane polymers. researchgate.net

Influence of Catalysis and Environmental Conditions on Polycondensation

The rate and outcome of the hydrolytic polycondensation of alkoxysilanes like this compound are significantly influenced by catalysts and environmental factors such as pH and temperature.

Catalysis: The hydrolysis and condensation reactions can be catalyzed by both acids and bases. instras.comnih.govrsc.org

Acid catalysis proceeds by protonation of the alkoxy or silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or another silanol group. nih.govnih.gov Acid-catalyzed conditions generally favor hydrolysis over condensation and tend to produce less branched, more linear or randomly branched polymers. instras.comnih.gov

Base catalysis involves the direct nucleophilic attack of a hydroxide (B78521) or silanolate anion on the silicon atom. nih.govnih.gov This typically leads to more highly branched and cross-linked structures. instras.com The hydrolysis rate under basic conditions is retarded by increased alkyl substitution (electron-donating groups) on the silicon atom. unm.edu

Environmental Conditions:

pH: The pH of the reaction medium has a profound effect on the rates of both hydrolysis and condensation. The rate of hydrolysis is generally minimized at a neutral pH and increases under both acidic and basic conditions. unm.eduafinitica.com The stability of the intermediate silanols is also pH-dependent. afinitica.com

Temperature: Increasing the temperature generally increases the rates of both hydrolysis and condensation. researchgate.net

Solvent: The choice of solvent can influence the reaction rates and the structure of the resulting polymer. nih.gov

Water Concentration: The molar ratio of water to the alkoxysilane is a critical parameter that affects the extent of hydrolysis and the subsequent condensation pathways. nih.gov

In the specific case of this compound, conducting the hydrolytic polycondensation in carbonic acid at elevated pressure and temperature has been shown to be an effective method for producing silicones, where the reaction conditions can be tuned to control the ratio of linear to cyclic products. researchgate.net

The table below summarizes the influence of different conditions on the hydrolytic polycondensation of alkoxysilanes.

| Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |

| Acidic (low pH) | Increased | Slower than hydrolysis | Less branched, more linear |

| Basic (high pH) | Increased | Faster than under acidic conditions | Highly branched, cross-linked |

| Neutral pH | Minimum | Slow | Slow reaction |

| Increased Temperature | Increased | Increased | Faster overall reaction |

| High Water Ratio | Increased | Can favor condensation | Can lead to more complete reaction |

Control over Polymer Architecture and Defect Minimization

The use of this compound in polymerization reactions allows for significant control over the final polymer architecture. This control is crucial for tailoring the material's properties for specific applications. By carefully selecting reaction conditions and catalysts, it is possible to influence the molecular weight, branching structure, and functionality of the resulting polymers. nih.govrsc.org Organofunctional silanes, like this compound, can act as multifunctional building blocks, enabling the synthesis of hyperbranched polymers with a high degree of branching and a large number of terminal groups. nih.gov The choice of silane and its concentration can significantly impact the properties of the resulting hyperbranched polymer. nih.gov

Defect minimization is another critical aspect of polymer synthesis where this compound plays a role. In the context of siloxane elastomers, gaining greater control over the synthesis and modification processes can lead to materials with more explicit structures and a narrower range of properties. mcmaster.ca Careful selection of starting materials and reaction conditions allows for the synthesis of well-defined alkoxysilane functional branched siloxanes. mcmaster.ca These can then be grafted onto other silicone polymers to create specific, desired architectures. mcmaster.ca This level of control helps to minimize defects that can arise from uncontrolled side reactions, such as redistribution reactions that can be initiated by acidic or basic catalysts. mcmaster.ca

Interactive Table: Factors Influencing Polymer Architecture with this compound

| Factor | Influence on Polymer Architecture |

|---|---|

| Catalyst Choice | Can promote specific reaction pathways, leading to linear, branched, or cross-linked structures. |

| Monomer Concentration | Affects the rate of polymerization and can influence the molecular weight and polydispersity of the polymer. |

| Solvent | Can influence the solubility of reactants and intermediates, affecting reaction kinetics and polymer morphology. nih.gov |

| Temperature | Controls the rate of reaction and can impact the selectivity of different reaction pathways. |

| Reaction Time | Determines the extent of polymerization and can influence the final molecular weight and degree of cross-linking. |

Redistribution and Disproportionation Reactions of this compound

Redistribution and disproportionation reactions are characteristic of organosilicon compounds, including this compound. These reactions involve the exchange of substituents around the silicon atom, leading to a mixture of different silane species. ed.ac.ukresearchgate.net

Investigation of Titanium-Mediated Displacement Mechanisms

Dimethyltitanocene has been identified as an effective catalyst for the redistribution of alkoxy- and siloxyhydrosilanes, including this compound. cdnsciencepub.com The mechanism of these reactions is thought to involve titanium hydride (TiH) mediated displacements. cdnsciencepub.com Both Titanium(III) and Titanium(IV) mediated displacements have been considered, with a proposed mechanism involving the former fitting the experimental data well. cdnsciencepub.com The catalytic cycle is believed to involve the formation of a titanium-silyl intermediate, followed by displacement of a substituent from another silane molecule.

The reaction of dimethyltitanocene with this compound yields a crystalline product that is a mixture of titanocene(III) ethoxide and another titanium-containing species. cdnsciencepub.com This observation supports the involvement of titanium in the displacement mechanism.

Kinetic and Mechanistic Aspects of Silane Redistribution

The redistribution of silanes can be initiated by nucleophiles such as alkoxides and hydrides. ed.ac.uk In the case of alkoxy-hydrosilanes like this compound, ligand redistribution is favored, leading to the corresponding alkyl-hydrosilanes. ed.ac.uk For instance, methyldiethoxysilane undergoes rapid redistribution to form methylsilane and methyltriethoxysilane. ed.ac.uk

The kinetics of these redistribution reactions can be complex. Studies on the redistribution of other siloxanes catalyzed by transition metal complexes have shown an initial rapid decrease in the concentration of the starting siloxane, followed by a slower, zero-order reaction. umich.edu This suggests a multi-step reaction mechanism.

The general mechanism for redistribution reactions often involves the formation of an intermediate complex. researchgate.net A proposed hydride-transfer mechanism can account for cross-linking and the formation of different silane species. researchgate.net Both intermolecular and intramolecular hydride-transfer pathways are considered possible. researchgate.net

Dehydrocoupling Reactions with Hydroxylic Reagents

This compound can undergo dehydrocoupling reactions with hydroxylic reagents, such as alcohols, to form new silicon-oxygen bonds. mdpi.compbworks.com This type of reaction is a key method for the synthesis of alkoxysilanes and involves the elimination of hydrogen gas. pbworks.com

Role of Solvents in Dehydrocoupling Mechanisms

The choice of solvent can have a significant impact on the mechanism and outcome of dehydrocoupling reactions. Solvents can influence the rate of hydrolysis and condensation of alkoxysilanes. researchgate.netresearchgate.net For instance, the hydrolysis rate of some alkoxysilanes is faster in methanol (B129727) compared to other solvents. researchgate.net In the synthesis of silsesquioxane cages from alkoxysilanes, the solvent can dictate the resulting cage architecture. nih.gov Aprotic solvents tend to favor the formation of certain cage structures by not competing for hydrogen bonding, while protic solvents can lead to different geometries. nih.gov

In some cases, dehydrocoupling reactions can be carried out under solvent-free conditions, which can lead to nearly quantitative yields of the desired alkoxysilane product. mdpi.com

Formation of Si-Si and Si-O-Si Bonds

Dehydrocoupling reactions of silanes can lead to the formation of both silicon-silicon (Si-Si) and silicon-oxygen-silicon (Si-O-Si) bonds. pbworks.com The homodehydrocoupling of silanes results in the formation of Si-Si bonds and polysilanes. pbworks.com Cross-dehydrocoupling with alcohols or other hydroxylic compounds leads to the formation of Si-O bonds. pbworks.com

The formation of siloxane (Si-O-Si) bonds can occur through the condensation of silanol groups, which are formed by the hydrolysis of alkoxysilanes. instras.com These condensation reactions can be either self-condensations or hetero-functional condensations between different types of silanols or between a silanol and another functional silane. instras.com

Interactive Table: Products of this compound Reactions

| Reactant(s) | Reaction Type | Major Product(s) | Bond(s) Formed |

|---|---|---|---|

| Itself (with catalyst) | Redistribution | Methylsilane, Methyltriethoxysilane | Si-H, Si-O |

| Alcohol (ROH) | Dehydrocoupling | (Diethoxy)(alkoxy)methylsilane | Si-O |

Selective Reduction Methodologies Using this compound

This compound (DEMS) serves as a versatile reducing agent in various chemical transformations. Its reactivity, governed by the silicon-hydride bond, allows for the selective reduction of several functional groups. The outcomes of these reductions are often influenced by the catalytic system and reaction conditions employed.

Reduction of Carbonyl Compounds and Carboxylic Acid Esters

This compound is utilized in the reduction of carboxylic acid esters, although its reactivity can lead to different products depending on the methodology. In Zirconium-catalyzed reactions, the reduction of aryl esters with DEMS has been investigated. Research shows that in the absence of an amine, the reaction tends to yield either the fully reduced alcohol product through over-reduction or results in unreacted starting material.

A significant shift in selectivity is observed when an amine is introduced to the reaction, acting as an "imine/enamine trap". For instance, in the Cp₂ZrCl₂-catalyzed reduction of an aryl ester, the addition of n-butylamine completely diverged the reaction pathway to favor the formation of the corresponding imine in high yield, effectively preserving the aldehyde oxidation level. This amine-intercepted reduction strategy demonstrates a method to control the reduction outcome and generate valuable imine and enamine products directly from esters. chemrxiv.org

| Entry | Amine Additive | Product(s) | Yield |

|---|---|---|---|

| 1 | None | Alcohol (from over-reduction) or Unreacted Ester | Not specified |

| 2 | n-Butylamine | Imine 3a | 82% |

Reductive Decyanation of Nitriles

The reductive decyanation of nitriles is a valuable transformation that replaces a cyano group with a hydrogen atom, leveraging the nitrile as a functional group before its removal. d-nb.infonih.govresearchgate.net This reaction is often accomplished using a hydrosilane as a mild reducing agent in the presence of a transition metal catalyst, such as rhodium or iron complexes. d-nb.infonih.govorganic-chemistry.org These methods are known for their high functional group tolerance, successfully removing both sterically hindered and electronically varied cyano groups from aryl, benzyl, and alkyl cyanides. d-nb.infonih.gov

While various hydrosilanes have been successfully employed in rhodium-catalyzed reductive decyanation, specific research detailing the application of this compound in this particular transformation is not extensively documented in the primary literature. The general mechanism for this type of reaction involves the cleavage of the carbon-cyano bond, facilitated by the catalyst and the hydride transfer from the silane. organic-chemistry.org

Organocatalytic Applications with this compound

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis. In the realm of silicon chemistry, organocatalysts have been developed for various transformations, including the asymmetric synthesis of Si-stereogenic compounds. nih.govnih.gov These reactions often involve the activation of silanes or related silicon-containing substrates by the organocatalyst.

However, the specific application of this compound as a reagent within an organocatalytic framework is not prominently featured in available research. While organocatalytic hydrosilylation of ketones and other functional groups is a known methodology, these protocols typically specify other silanes. The development of organocatalytic systems that are effective for reductions using this compound remains an area for further investigation.

Complex Reaction Pathways and Scrambling Phenomena

Reactions involving organohydrosilanes can be complicated by side reactions, including disproportionation or scrambling, particularly in the presence of base catalysts. researchgate.net This phenomenon involves the redistribution of substituents (hydride, alkoxy, and organic groups) around the silicon center, leading to a mixture of different silane species. For example, a reaction starting with a single organohydrosilane can generate species with more or fewer hydride and alkoxy groups, which can hamper product formation by converting the initial silane into less reactive side-products. researchgate.net

In the context of reductions using this compound, the formation of complex byproducts has been observed. Users have reported significant challenges in purification due to the generation of "oligomeric silane junk". reddit.com These byproducts are difficult to separate from the desired amine products via standard chromatographic techniques (both normal and reversed-phase) and are often not visible by UV detection or common staining methods. reddit.com This practical challenge suggests that this compound can participate in complex side-reaction pathways, likely involving oligomerization or scrambling, which leads to the formation of intractable silicon-containing impurities.

Derivatization and Functionalization Chemistry of Diethoxymethyl Silane

Synthesis of Organofunctional Alkoxysilanes from (Diethoxymethyl)silane

The hydrosilylation of olefins containing functional groups is a cornerstone of organofunctional silane (B1218182) synthesis. This method allows for the direct and efficient formation of stable silicon-carbon bonds.

(4-Aminobutyl)diethoxymethylsilane

The synthesis of (4-Aminobutyl)diethoxymethylsilane can be achieved through the platinum-catalyzed hydrosilylation of an unsaturated amine, such as 3-butenylamine, with this compound. This reaction typically proceeds with high selectivity, yielding the γ-adduct as the major product. The general reaction is illustrated below:

Reactants: this compound and 3-Butenylamine

Catalyst: Platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst are commonly employed. mdpi.comsigmaaldrich.com

Reaction Conditions: The reaction is typically carried out in a suitable solvent under inert atmosphere to prevent side reactions.

The resulting (4-Aminobutyl)diethoxymethylsilane is a valuable organofunctional silane, featuring both a hydrolyzable diethoxy-silyl group and a primary amino group. This dual functionality allows it to act as a coupling agent between inorganic substrates and organic polymers.

(2-Chloroethyl)diethoxymethylsilane

While hydrosilylation is a common method for creating C-Si bonds, the synthesis of (2-Chloroethyl)diethoxymethylsilane is often accomplished through an alternative route. This involves the reaction of 2-chloroethylmethyldichlorosilane (B1581314) with ethanol (B145695). This alcoholysis reaction substitutes the chloro groups on the silicon atom with ethoxy groups, yielding the desired product.

| Precursor | Reagent | Product |

| 2-chloroethylmethyldichlorosilane | Ethanol | (2-Chloroethyl)diethoxymethylsilane |

This method circumvents the challenges associated with the direct hydrosilylation of vinyl chloride, which can be a gaseous and less reactive substrate. google.com

Introduction of Diverse Organic Functional Groups via Si-H Reactivity

The Si-H bond in this compound is the key to its versatility in introducing a wide range of organic functional groups. Hydrosilylation is the primary method to achieve this, and it is compatible with a variety of functional moieties present on the unsaturated substrate. sigmaaldrich.com

The reaction is tolerant of numerous functional groups, including:

Halogens

Ethers

Esters

Amines

Ketones

This tolerance allows for the synthesis of a diverse library of organofunctional silanes from this compound. For instance, the hydrosilylation of allyl glycidyl (B131873) ether introduces an epoxy group, while the reaction with allyl methacrylate (B99206) yields a methacryloxy-functional silane. These reactions are typically catalyzed by platinum complexes, although other transition metals like rhodium and ruthenium have also been shown to be effective. mdpi.comnih.gov

The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by olefin insertion and subsequent reductive elimination of the final product. mdpi.comresearchgate.net

Below is a table summarizing the introduction of various functional groups via hydrosilylation with this compound:

| Unsaturated Substrate | Functional Group Introduced | Resulting Organofunctional Silane (Example) |

|---|---|---|

| Allyl amine | Amino | (3-Aminopropyl)diethoxymethylsilane |

| Allyl chloride | Chloro | (3-Chloropropyl)diethoxymethylsilane |

| Allyl methacrylate | Methacryloxy | (3-Methacryloxypropyl)diethoxymethylsilane |

| Allyl glycidyl ether | Epoxy (glycidyl) | (3-Glycidyloxypropyl)diethoxymethylsilane |

Polymer-Analogous Transformations of Polyhydrosiloxanes Derived from this compound

Polyhydrosiloxanes, which are polymers containing repeating units with Si-H bonds, can be synthesized from the hydrolysis and condensation of this compound. These polymers serve as reactive backbones for further functionalization through polymer-analogous reactions. The most significant of these is hydrosilylation, which allows for the grafting of various organic functionalities onto the polysiloxane chain.

This approach is highly valuable for tailoring the properties of silicone polymers. For example, by grafting hydrophilic or hydrophobic side chains, the surface properties of the resulting polymer can be precisely controlled. Similarly, the introduction of cross-linkable groups can be used to form silicone elastomers.

The polymer-analogous hydrosilylation of polyhydrosiloxanes with functionalized olefins is a powerful tool for creating a wide range of materials with tailored properties. This can include:

Silicone-organic copolymers: Grafting long organic chains can lead to materials that combine the properties of silicones (e.g., thermal stability, low-temperature flexibility) with those of organic polymers.

Functional coatings: Polymers with reactive side groups can be used to create coatings with specific functionalities, such as adhesion promotion or biocompatibility.

Cross-linked networks: The introduction of vinyl or other reactive groups allows for subsequent curing reactions to form stable, cross-linked silicone materials.

These transformations are typically catalyzed by platinum complexes, similar to the hydrosilylation of monomeric silanes. The extent of functionalization can be controlled by the stoichiometry of the reactants.

Role of Diethoxymethyl Silane As a Precursor in Advanced Materials Science and Engineering

Precursor for Silicon Oxycarbide (SiOC) Ceramics and Coatings

(Diethoxymethyl)silane is a valuable precursor for the production of silicon oxycarbide (SiOC) ceramics, a class of materials known for their exceptional thermal stability, mechanical strength, and chemical resistance. These polymer-derived ceramics (PDCs) are synthesized through the controlled pyrolysis of silicon-containing preceramic polymers.

Design Principles for SiOC Precursors

The molecular architecture of the precursor is a critical factor in determining the final properties of the SiOC ceramic. For precursors like this compound, several design principles are key:

Functionality: The presence of reactive groups, such as the ethoxy groups in DEMS, allows for hydrolysis and condensation reactions, leading to the formation of a cross-linked polysiloxane network. This network structure is essential for achieving a high ceramic yield upon pyrolysis.

Si-C and Si-O Bonds: The inherent Si-C and Si-O bonds within the this compound molecule are retained to a significant extent in the final ceramic, forming the backbone of the SiOC structure. The ratio of these bonds can be tailored by co-polymerization with other silanes to control the final composition and properties.

Organic Substituents: The methyl group attached to the silicon atom in DEMS plays a crucial role in the final carbon content of the SiOC ceramic. The nature of the organic substituent influences the pyrolysis behavior and the amount of "free" carbon that forms within the ceramic matrix. The choice of organic groups like methyl, phenyl, or vinyl in alkoxysilane precursors has a direct impact on the crystallization and composition of the resulting SiOC ceramics scielo.brscielo.br.

The synthesis of SiOC from alkoxysilane precursors like this compound typically involves a sol-gel process followed by pyrolysis. The sol-gel step facilitates the formation of a cross-linked preceramic polymer, which is then thermally converted into the final ceramic product scielo.brscielo.br.

Thermolytic Conversion Pathways to SiCO Ceramics

The transformation of the this compound-derived preceramic polymer into SiCO ceramics occurs through a series of complex chemical reactions during pyrolysis in an inert atmosphere. While specific pathways for this compound are not extensively detailed in the available literature, the general thermolytic conversion of polysiloxanes to SiOC provides a framework for understanding the process.

The pyrolysis process, typically carried out at temperatures ranging from 800 to 1200°C, involves several key stages:

Initial Decomposition: At lower temperatures, the organic side groups begin to decompose, leading to the evolution of volatile byproducts such as methane (B114726) and other hydrocarbons.

Network Reorganization: As the temperature increases, redistribution reactions occur within the siloxane network, involving the cleavage and reformation of Si-O, Si-C, and C-H bonds.

Ceramization: At higher temperatures, the material densifies and transforms into an amorphous SiOC network. This network consists of silicon atoms bonded to both oxygen and carbon in a random arrangement, often described as SixOyCz.

Phase Separation: At even higher temperatures (above 1200°C), the amorphous SiOC can undergo phase separation, leading to the formation of nanocrystalline domains of silicon carbide (SiC) and silica (B1680970) (SiO2), along with a free carbon phase.

The final composition and microstructure of the SiOC ceramic are highly dependent on the initial precursor chemistry and the pyrolysis conditions, including temperature, heating rate, and atmosphere scielo.brscielo.br.

Application in Low-Dielectric Constant (Low-k) Thin Films

In the realm of microelectronics, the continuous scaling of integrated circuits necessitates the use of interlayer dielectric (ILD) materials with low dielectric constants (k) to minimize RC delay, power consumption, and crosstalk. This compound has proven to be a valuable precursor for depositing carbon-doped silicon oxide (SiCOH) films, also known as organosilicate glass (OSG), which exhibit desirable low-k properties.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Studies with this compound

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a widely used technique for depositing thin films in the semiconductor industry. In this process, a plasma is used to decompose the precursor gases, allowing for film deposition at lower temperatures than conventional CVD.

This compound is a preferred precursor for PECVD of low-k films due to its ability to incorporate carbon into the silicon oxide matrix, which lowers the film's density and, consequently, its dielectric constant nih.govresearchgate.net. Studies have shown that DEMS-based low-k films exhibit superior electrical and reliability performance compared to films derived from other precursors like trimethylsilane (B1584522) (3MS) researchgate.net. These films also demonstrate higher mechanical strength, chemical and thermal stability, and better adhesion to various barrier films researchgate.net.

Remote Plasma Chemical Vapor Deposition (RPCVD) for Film Fabrication

Remote Plasma Chemical Vapor Deposition (RPCVD) is a variation of PECVD where the plasma generation is separated from the substrate. This technique minimizes plasma-induced damage to the growing film and provides better control over the deposition process.

Amorphous silicon oxycarbide (a-SiOC:H) films have been successfully produced from this compound using RPCVD nih.gov. This method allows for the deposition of films on heated substrates, where the substrate temperature (Ts) can be used to control the film's structure. The limited reaction decomposition pathways available through hydrogen abstraction from the precursor in RPCVD make it possible to better understand the chemistry of the film growth process nih.gov. IBM has also developed a flowable chemical vapor deposition (FCVD) process using organosilicon precursors with remote O2 plasma at low deposition temperatures for creating low-k SiCOH dielectrics ibm.com.

Effects of Deposition Parameters on Film Structure and Dielectric Properties

The structural and dielectric properties of SiCOH films deposited from this compound are highly sensitive to the deposition parameters in both PECVD and RPCVD processes.

Flow Rate Ratio:

The ratio of the this compound precursor flow rate to that of the carrier gas (e.g., helium) or an oxidizing agent (e.g., oxygen) significantly impacts the film's properties. Increasing the DEMS flow rate in a PECVD process can lead to enhanced cross-linking in the resulting porous low-k SiOC(H) films. This results in higher hardness, smaller pore size, better electrical performance, and stronger dielectric breakdown strength. However, this often comes at the cost of a higher dielectric constant researchgate.net.

Temperature:

The deposition temperature is another critical parameter that influences the film's characteristics. Experimental results from PECVD processes using DEMS show that the deposition rate, refractive index, dielectric constant (k), and thermal stability are strongly dependent on the deposition temperature researchgate.net. Films deposited at higher temperatures tend to have a more developed Si-C-Si bridge network, leading to higher hardness. However, this also results in a higher dielectric constant. Conversely, films deposited at higher temperatures have been observed to exhibit better electrical and reliability performance in integrated structures researchgate.net.

Below is an interactive data table summarizing the effect of deposition temperature on the properties of low-k films deposited by PECVD using this compound.

| Deposition Temperature (°C) | Deposition Rate (nm/min) | Refractive Index | Dielectric Constant (k) | Hardness (GPa) |

| 150 | 120 | 1.42 | 2.8 | 1.2 |

| 200 | 105 | 1.43 | 2.9 | 1.5 |

| 250 | 90 | 1.44 | 3.0 | 1.8 |

| 300 | 75 | 1.45 | 3.1 | 2.1 |

Note: The data in this table is illustrative and based on general trends observed in research. Actual values may vary depending on specific process conditions.

Integration Challenges and Strategies for Ultra-Low-k Dielectrics in Semiconductor Devices

The integration of ultra-low-k (ULK) dielectric materials, with a dielectric constant (k) below 2.6, is a critical step in the fabrication of advanced semiconductor devices. nih.gov These materials are necessary to reduce RC delay, power consumption, and crosstalk in ultra-large-scale integrated circuits (ULSI). nih.gov Organosilicate glass (OSG) films derived from precursors like this compound (DEMS) are promising candidates. researchgate.net However, their integration into the manufacturing flow presents significant challenges.

A primary challenge is the inherent mechanical weakness and poor thermal stability of porous low-k materials compared to traditional silicon dioxide (SiO₂). nih.govmdpi.com The introduction of porosity, which is essential for lowering the dielectric constant, compromises the material's structural integrity. mdpi.com This makes the ULK films susceptible to damage during subsequent processing steps such as chemical-mechanical polishing (CMP), etching, and packaging. nasa.gov

Another major issue is the susceptibility of ULK materials to plasma-induced damage during etching and ashing processes. researchgate.net For instance, low-k films deposited using DEMS can suffer degradation of their dielectric constant after exposure to O₂ plasma ashing. researchgate.net This damage is often caused by the depletion of hydrophobic methyl (–CH₃) groups, which are crucial for maintaining a low k-value and preventing moisture absorption. nanoandgiga.com The open-pore structure of some ULK dielectrics provides a pathway for the penetration of process chemicals and moisture, further degrading their electrical properties. mdpi.com

| Challenge | Description | Mitigation Strategy |

| Mechanical Instability | Porous ULK films have low mechanical strength, making them prone to damage during CMP and packaging. nih.govmdpi.com | Development of materials with improved Young's modulus; optimization of CMP slurries and pressures. |

| Plasma-Induced Damage | Etching and ashing processes can deplete essential –CH₃ groups, increasing the k-value and moisture uptake. researchgate.netnanoandgiga.com | Use of damage-resistant precursors; implementation of post-etching repair treatments; employing alternative plasma chemistries (e.g., N₂ plasma). researchgate.net |

| Moisture & Chemical Penetration | Open-pore structures allow for the ingress of moisture and contaminants, degrading dielectric properties. mdpi.com | Surface treatments to create a dense sealing layer; deposition of capping layers. |

| Poor Adhesion | ULK materials can exhibit poor adhesion to adjacent layers, such as barrier metals and capping layers. google.com | Use of adhesion promoters; surface functionalization to enhance bonding. |

| Thermal Stability | The materials must withstand high temperatures during subsequent manufacturing steps without degradation. nih.gov | Selection of precursors that form highly cross-linked and stable siloxane networks. researchgate.net |

Synthesis of Organosilicon Polymers

This compound serves as a versatile precursor in the synthesis of various organosilicon polymers. Its molecular structure, featuring two hydrolyzable ethoxy groups and a stable methyl group on a central silicon atom, allows it to participate in hydrolysis and condensation reactions to form the siloxane (–Si–O–Si–) backbone that characterizes silicones.

Precursor to Silicone Oils and Resins

The synthesis of silicone oils and resins from alkoxysilane precursors like this compound is primarily achieved through hydrolysis and polycondensation. silibasesilicone.com This process involves two main steps:

Hydrolysis: The two ethoxy (–OCH₂CH₃) groups on the this compound molecule react with water. This reaction cleaves the silicon-oxygen bond of the ethoxy group, replacing it with a hydroxyl group (–OH) to form a reactive silanol (B1196071) intermediate. Ethanol (B145695) is produced as a byproduct.

Condensation: The newly formed silanol groups are highly reactive and readily condense with each other. A reaction between two silanol groups eliminates a molecule of water and forms a stable, strong siloxane bond (–Si–O–Si–).

The final product—whether it is a linear, low-viscosity silicone oil or a highly cross-linked, solid silicone resin—is determined by the functionality of the precursors and the reaction conditions. shinetsusilicone-global.com Since this compound is a trifunctional precursor (it has three potential bonding sites after hydrolysis of the two ethoxy groups), its polycondensation leads to the formation of a branched or three-dimensional network structure characteristic of silicone resins. shinetsusilicone-global.com To produce silicone oils (which are primarily linear polydimethylsiloxanes), this compound would typically be used in smaller quantities as a cross-linking agent in conjunction with a difunctional precursor like dimethyldiethoxysilane. researchgate.netgoogle.com

The properties of the resulting polymer, such as viscosity, thermal stability, and hardness, can be tailored by controlling the degree of cross-linking. Silicone resins are known for their excellent heat resistance, weatherability, and dielectric properties. shinetsusilicone-global.comshinetsusilicone-global.com

Fabrication of Polydimethylsiloxane (PDMS) Precursors

This compound can be utilized in the fabrication of precursors for Polydimethylsiloxane (PDMS), a widely used silicone polymer. While the industrial synthesis of linear PDMS typically starts from difunctional silanes like dimethyldichlorosilane or dimethyldiethoxysilane, this compound can be incorporated to create modified PDMS structures. researchgate.netatamanchemicals.com

The process of forming the siloxane backbone necessary for PDMS involves the same hydrolysis and condensation reactions described previously. When this compound is co-polymerized with a difunctional precursor such as dimethyldiethoxysilane, it acts as a branching or cross-linking point. researchgate.net The difunctional monomers form the linear chains of repeating –[Si(CH₃)₂–O]– units, while the trifunctional this compound creates network junctions. This allows for the synthesis of branched or lightly cross-linked PDMS, which can be tailored for specific applications requiring different rheological properties or curing behavior than standard linear PDMS.

Research has shown that the polycondensation of diethoxysilanes in an active medium like acetic acid is an effective method for producing α,ω-dihydroxypolydimethylsiloxanes, which are key intermediates for silicone rubbers, without the formation of unwanted cyclic byproducts. researchgate.net This approach can be extended to copolymers involving trifunctional silanes to control the molecular weight and structure of the resulting PDMS precursors.

Surface Modification and Coating Technologies

This compound is employed in surface modification and coating technologies to alter the physicochemical properties of substrates. It functions by creating a durable, covalently bonded organosilicon layer on the material's surface, a process generally known as silanization.

Mechanisms of Silanization and Surface Grafting

Silanization is a chemical process that attaches organosilyl groups to a surface. wikipedia.org It is most effective on surfaces that possess hydroxyl (–OH) groups, such as glass, silica, alumina, and various metal oxides. wikipedia.orgalwsci.com The mechanism for surface grafting using this compound proceeds through a well-understood two-step reaction pathway:

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (–OCH₂CH₃) on the this compound molecule in the presence of water (often trace amounts of moisture on the substrate surface or in the solvent are sufficient). This reaction forms reactive silanol (–Si–OH) groups. alwsci.comethz.ch Si(CH₃)(H)(OCH₂CH₃)₂ + 2H₂O → Si(CH₃)(H)(OH)₂ + 2CH₃CH₂OH

Condensation: The newly formed silanol groups can then react in two ways. They can undergo condensation with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane bonds (Substrate–O–Si) and grafting the molecule to the surface. wikipedia.orgresearchgate.net Alternatively, adjacent silanol groups from neighboring silane (B1218182) molecules can self-condense, forming a cross-linked polysiloxane network on the surface. ethz.chresearchgate.net

This process effectively transforms a typically hydrophilic, high-energy surface into a more hydrophobic, low-energy surface due to the outward-facing methyl groups of the grafted silane layer. wikipedia.org The resulting film is a stable, chemically resistant coating.

Enhancement of Adhesion and Interfacial Properties (e.g., coupling agents)

This compound can function as a silane coupling agent, which acts as an interfacial bridge to improve adhesion between dissimilar materials, particularly between an inorganic substrate or filler (like glass fibers or silica particles) and an organic polymer matrix. shinetsusilicone-global.comecopowerchem.com

The mechanism of adhesion promotion relies on the dual reactivity of the silane. The hydrolyzable ethoxy groups react with the inorganic surface to form robust covalent bonds, as described in the silanization section. shinetsusilicone-global.combrb-international.com This creates a strong link between the silane and the inorganic material. The non-hydrolyzable methyl group on the silicon atom, while not reactive in the same way as functional groups like amino or epoxy, provides an organophilic interface that is more compatible with a polymer matrix. ecopowerchem.com

Development of Functionalized Surfaces for Specific Applications (e.g., Antiadhesive, Hydrophobic) with this compound Derivatives

While research focusing solely on the parent compound this compound for the development of functionalized surfaces is limited in publicly available scientific literature, extensive studies have been conducted on its functionalized derivatives. A prominent example is 3-Aminopropyl(diethoxy)methylsilane (APDEMS), a versatile organosilane coupling agent. This section will delve into the role of APDEMS in modifying surface properties, particularly concerning wettability and adhesion, which are crucial for creating hydrophobic and anti-adhesive surfaces.

The functionality of APDEMS stems from its unique molecular structure, which features a silicon atom bonded to two ethoxy groups, a methyl group, and an aminopropyl group. The ethoxy groups are hydrolyzable and can react with hydroxyl groups present on the surface of various substrates, such as glass, metal oxides, and ceramics, to form stable covalent siloxane bonds (Si-O-Si). The aminopropyl group, on the other hand, provides a reactive terminal end that can interact with other materials, making it an effective coupling agent. chemimpex.com

Contrary to what might be expected for a precursor for hydrophobic or anti-adhesive coatings, the primary applications of APDEMS often leverage its ability to promote adhesion and increase the hydrophilicity of surfaces. The terminal amine group is polar and capable of forming hydrogen bonds, which generally increases the surface's affinity for water.

Research Findings on Surface Wettability

The modification of a surface with APDEMS typically leads to a decrease in the water contact angle, indicating a more hydrophilic surface. The water contact angle is a common measure of surface wettability, where a lower angle signifies a more hydrophilic (water-attracting) surface, and a higher angle indicates a more hydrophobic (water-repellent) surface. nih.gov

For instance, studies on self-assembled monolayers (SAMs) of aminosilanes have shown that the presence of the amine functionality leads to surfaces with increased polarity. Research on the closely related compound (3-aminopropyl)triethoxysilane (APTES), which shares the aminopropyl functional group, has demonstrated that its application can significantly reduce the water contact angle on silicon platforms from 85° to 45°, thereby enhancing hydrophilicity. researchgate.net The structure of the resulting silane layer, including its roughness and the potential for water penetration, influences the final wetting properties. nih.gov

The table below summarizes typical changes in surface properties upon treatment with aminopropyl-functionalized silanes.

| Substrate Material | Treatment | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Change in Property |

| Silicon Wafer | APTES coating | 85 | 45 | Increased Hydrophilicity |

| Glass | APTES functionalization | Varies (typically low) | 50-70 | Maintained or slightly increased hydrophilicity |

| Titanium | APDEMS incorporation | Varies | No significant change in hydrophobicity noted | Surface functionalized for bio-interactivity |

Note: Data is compiled from studies on aminopropyl-functionalized silanes, including the closely related APTES, to illustrate the general effect of the aminopropyl group on surface wettability.

Role as an Adhesion Promoter

The term "anti-adhesive" refers to a surface that resists adhesion, which is a desirable property in applications such as non-stick coatings and biomedical implants to prevent biofouling. However, the chemical nature of the aminopropyl group in APDEMS makes it an excellent adhesion promoter . chemimpex.com

The terminal amine groups on a surface treated with APDEMS can form strong chemical bonds with a variety of materials, including polymers and biological molecules. This property is widely exploited in:

Composites Manufacturing: To improve the interfacial adhesion between inorganic fillers (like glass fibers or silica particles) and organic polymer matrices. chemimpex.com

Biomedical Applications: To immobilize proteins, peptides, and other biomolecules on surfaces for biosensors and biocompatible coatings.

Coatings and Sealants: To enhance the bonding of paints, coatings, and sealants to substrates like glass and metal. chemimpex.com

Research has shown that the presence of amine groups from aminosilane (B1250345) treatment significantly improves the adhesion of subsequent layers. For example, in epoxy coatings, the inclusion of aminosilane-functionalized silica nanoparticles enhances the adhesion of the coating to a metal substrate. jpmtr.org The mechanism involves the formation of covalent and hydrogen bonds between the aminosilane layer and the overlying material, creating a robust interface.

Advanced Characterization and Spectroscopic Analysis in Diethoxymethyl Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. For (Diethoxymethyl)silane and its derivatives, multinuclear NMR provides detailed information about the local chemical environment of silicon, carbon, and oxygen atoms.

High-Resolution ¹³C, ¹⁷O, and ²⁹Si NMR for Molecular Structure and Bonding

High-resolution solid-state and liquid-state NMR are pivotal for characterizing the molecular structure of materials derived from this compound. nih.gov

²⁹Si NMR: This technique is highly sensitive to the number of oxygen atoms attached to the silicon atom, making it ideal for studying the hydrolysis and condensation of alkoxysilanes. Different silicon environments, such as T⁰ (RSi(OR')₃), T¹ (RSi(OR')₂(O-Si)), T² (RSi(OR')(O-Si)₂), and T³ (RSi(O-Si)₃), can be distinguished by their characteristic chemical shifts. While specific data for this compound is proprietary to individual research, typical chemical shift ranges for related organoalkoxysilanes provide a reference for analysis. rsc.orgrsc.org Hyperpolarization techniques can significantly enhance ²⁹Si NMR signals, allowing for the detection and quantification of low-concentration intermediates and products that would otherwise be difficult to observe. nih.gov

¹³C NMR: This method is used to confirm the structure of the organic moieties attached to the silicon atom. nih.govrsc.orgresearchgate.net For this compound, ¹³C NMR spectra would show distinct signals for the methyl (-CH₃) and ethoxy (-OCH₂CH₃) groups. Changes in these signals upon reaction, such as the formation of Si-O-Si networks, can be tracked to understand the extent of reaction and the structure of the resulting polymer or surface coating. nih.gov

¹⁷O NMR: Although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, this technique can provide direct information about the oxygen bonding environments, such as Si-O-C and Si-O-Si linkages, which are crucial in the chemistry of siloxanes.

Table 1: Representative NMR Chemical Shifts for Organosilane Species

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ²⁹Si | RSi(OEt)₃ | -45 to -50 |

| RSi(OEt)₂(OSi) (T¹) | -53 to -58 | |

| RSi(OEt)(OSi)₂ (T²) | -62 to -67 | |

| RSi(OSi)₃ (T³) | -68 to -72 | |

| ¹³C | Si-C H₃ | -5 to 5 |

| O-C H₂-CH₃ | 58 to 62 |

Note: Data are representative and can vary based on solvent, concentration, and specific molecular structure.

In-situ NMR for Reaction Monitoring and Mechanistic Insights

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing a powerful window into reaction kinetics and mechanisms. nih.govsemanticscholar.org For reactions involving this compound, such as hydrolysis and condensation, in-situ NMR can track the disappearance of reactant signals and the appearance of intermediates (e.g., silanols) and final products (e.g., polysiloxanes). nih.govuvic.ca

By acquiring spectra at regular intervals, the concentration of various species can be quantified over time. This kinetic data is crucial for developing reaction models and understanding the influence of parameters like catalysts, temperature, and pH on the reaction pathway. nih.govsemanticscholar.orgjku.at This approach has been successfully used to study the sol-gel process for various alkoxysilanes, providing detailed mechanistic information that is essential for controlling the final properties of the synthesized materials. nih.govnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups present in a sample. In the context of this compound and its derivatives, FTIR is used to confirm the presence of specific bonds and to monitor the progress of reactions like hydrolysis and condensation. lboro.ac.ukresearchgate.netresearchgate.net The hydrolysis of the ethoxy groups leads to the appearance of a broad Si-OH stretching band, while subsequent condensation results in the formation of a strong Si-O-Si stretching band. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2975-2885 | C-H stretching | -CH₃, -CH₂ |

| 2160-2260 | Si-H stretching | Si-H |

| 1275 | Si-C stretching | Si-CH₃ |

| 1100-1000 | Si-O-Si asymmetric stretching | Siloxane network |

| 1165, 1080, 960 | Si-O-C stretching | Si-OCH₂CH₃ |

| 950-910 | Si-OH stretching | Silanol (B1196071) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical bonding states within the top few nanometers of a material's surface. diva-portal.orgunica.itresearchgate.net This makes it exceptionally useful for analyzing thin films, coatings, and surface modifications derived from this compound. researchgate.netwiley.com

By analyzing the kinetic energy of photoelectrons emitted from the sample, XPS can identify the elements present (e.g., Si, C, O) and their concentrations. High-resolution scans of specific elemental peaks (e.g., Si 2p, C 1s, O 1s) can be deconvoluted to distinguish between different chemical states. For instance, the Si 2p peak can be resolved into components corresponding to the silicon substrate (Si-Si), silicon dioxide (SiO₂), and the organosilane layer (Si-C, Si-O-C). researchgate.netwiley.com This level of detail is critical for confirming the covalent attachment of the silane (B1218182) to a substrate and characterizing the structure of the resulting film. diva-portal.orgresearchgate.net

Table 3: Typical Binding Energies in XPS Analysis of Silane-Modified Surfaces

| Element (Peak) | Functional Group/Bond | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | Si (substrate) | ~99.3 |

| SiO₂ | ~103.0 | |

| R-Si-O | ~102.2 | |

| C 1s | C-C / C-H | ~285.0 |

| C-O / C-Si | ~286.5 | |

| O-C=O | ~288.5 | |

| O 1s | Si-O-Si | ~532.5 |

Microstructural and Morphological Characterization (e.g., SEM, AFM)

The performance of materials derived from this compound, particularly in coating applications, is highly dependent on their surface morphology and microstructure. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques used for high-resolution surface imaging. wiley.com

Scanning Electron Microscopy (SEM): SEM provides images of the surface topography with high magnification and a large depth of field. It is used to assess the uniformity, continuity, and presence of defects such as cracks or particles in films and coatings. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM): AFM generates three-dimensional topographical maps of the surface with nanoscale resolution. wiley.comresearchgate.net It is particularly valuable for quantifying surface roughness, which is a critical parameter for many applications. researchgate.netwiley.com AFM can be performed on a wide range of materials and does not require a conductive surface, which is an advantage over SEM for certain substrates. lehigh.edu Studies have used AFM to show how different silanization conditions can lead to the formation of smooth monolayers or rougher surfaces with islands of polymerized silane. wiley.comlehigh.edu

Table 4: Morphological Parameters from SEM and AFM Analysis

| Technique | Information Provided | Typical Applications in Silane Research |

|---|---|---|

| SEM | Surface topography, film continuity, defect analysis | Visualizing coatings on various substrates, checking for cracks or delamination. researchgate.netresearchgate.net |

| AFM | 3D surface topography, quantitative roughness (e.g., Rₐ, RMS), film thickness | Measuring the increase in surface roughness after silanization, confirming monolayer vs. multilayer formation. researchgate.netlehigh.edu |

Porosity and Surface Area Analysis (e.g., BET)

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous materials. lucideon.comox.ac.uk When this compound is used to modify porous substrates, such as silica (B1680970) gel or mesoporous materials, BET analysis is crucial for understanding how the silane treatment affects the material's porous architecture. researchgate.netresearchgate.net

The analysis involves measuring the adsorption of an inert gas (typically nitrogen) onto the material's surface at cryogenic temperatures. eag.com By applying the BET theory to the gas adsorption isotherm, the specific surface area (in m²/g) can be calculated. Furthermore, analysis of the isotherm, particularly using the Barrett-Joyner-Halenda (BJH) method, can provide information about the pore volume and pore size distribution. lucideon.comresearchgate.net A decrease in surface area and pore volume after silanization can indicate that the silane molecules have successfully coated the internal pore surfaces or, in some cases, caused pore blocking. researchgate.net

Table 5: Representative BET and Pore Analysis Data for Silane-Modified Porous Silica

| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Unmodified Mesoporous Silica | 800-1100 | 0.8-1.2 | 2-6 |